5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexylethyl group and a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide. The hydrazide can be prepared from the corresponding carboxylic acid, while the nitrile oxide is generated in situ from a nitro compound.
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Step 1: Preparation of Hydrazide
- React the corresponding carboxylic acid with hydrazine hydrate under reflux conditions to obtain the hydrazide.
- Reaction conditions: Reflux, solvent (e.g., ethanol), time (several hours).
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Step 2: Generation of Nitrile Oxide
- Treat the nitro compound with a base (e.g., sodium hydroxide) and a chlorinating agent (e.g., sodium hypochlorite) to generate the nitrile oxide in situ.
- Reaction conditions: Room temperature, aqueous medium.
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Step 3: Cyclization
- Combine the hydrazide and the nitrile oxide in a suitable solvent (e.g., dichloromethane) and stir the mixture at room temperature to promote cyclization, forming the oxadiazole ring.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), time (several hours).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
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Reduction
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
- Major product: 5-(2-cyclohexylethyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.
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Substitution
- The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
- Major products: Substituted derivatives depending on the nucleophile used.
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Oxidation
- The cyclohexylethyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
- Major products: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide.
Scientific Research Applications
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
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Materials Science
- Used as a building block for the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
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Medicinal Chemistry
- Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
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Biological Studies
- Studied for its biological activity, including antimicrobial and anticancer properties, making it a candidate for further drug development.
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Industrial Applications
- Utilized in the development of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-cyclohexylethyl)-3-(4-aminophenyl)-1,2,4-oxadiazole
- 5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(2-cyclohexylethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
IUPAC Name |
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)14-9-7-13(8-10-14)16-17-15(22-18-16)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOQBXXSVIUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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